molecular formula C21H28ClNO6 B13786580 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-(diethylamino)-3-ethoxypropoxy)-4-hydroxy-7-methyl-, hydrochloride CAS No. 96577-66-1

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-(diethylamino)-3-ethoxypropoxy)-4-hydroxy-7-methyl-, hydrochloride

Cat. No.: B13786580
CAS No.: 96577-66-1
M. Wt: 425.9 g/mol
InChI Key: RDDGTKHXFBZFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-(diethylamino)-3-ethoxypropoxy)-4-hydroxy-7-methyl-, hydrochloride is a complex organic compound with a unique structure that combines elements of furan, benzopyran, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-(diethylamino)-3-ethoxypropoxy)-4-hydroxy-7-methyl-, hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Construction of the benzopyran moiety: This step often involves the use of condensation reactions.

    Introduction of functional groups: The diethylamino, ethoxypropoxy, and hydroxy groups are introduced through substitution reactions.

    Final assembly and purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-(diethylamino)-3-ethoxypropoxy)-4-hydroxy-7-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-(diethylamino)-3-ethoxypropoxy)-4-hydroxy-7-methyl-, hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new bioactive molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits interesting pharmacological properties.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-(diethylamino)-3-ethoxypropoxy)-4-hydroxy-7-methyl-, hydrochloride would depend on its specific interactions with biological targets. Potential mechanisms include:

    Binding to receptors: The compound may interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.

    Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Modulation of signaling pathways: The compound might influence intracellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    5H-Furo(3,2-g)(1)benzopyran-5-one derivatives: These compounds share the core structure but differ in the functional groups attached.

    Other benzopyran compounds: These include various flavonoids and coumarins, which have similar structural features.

Uniqueness

What sets 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(2-(diethylamino)-3-ethoxypropoxy)-4-hydroxy-7-methyl-, hydrochloride apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

96577-66-1

Molecular Formula

C21H28ClNO6

Molecular Weight

425.9 g/mol

IUPAC Name

[1-ethoxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)oxypropan-2-yl]-diethylazanium;chloride

InChI

InChI=1S/C21H27NO6.ClH/c1-5-22(6-2)14(11-25-7-3)12-27-21-19-15(10-13(4)28-19)18(24)17-16(23)8-9-26-20(17)21;/h8-10,14,24H,5-7,11-12H2,1-4H3;1H

InChI Key

RDDGTKHXFBZFOO-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)C(COCC)COC1=C2C(=C(C3=C1OC=CC3=O)O)C=C(O2)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.